6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate is a useful research compound. Its molecular formula is C20H17N3O6S and its molecular weight is 427.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate is a complex organic compound characterized by its unique structural features, which include pyrimidine, pyran, and benzoate moieties. This compound has garnered attention due to its potential biological activities, including antibacterial, anticancer, and enzyme inhibition properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C22H22N2O5S, with a molecular weight of approximately 426.5 g/mol. The structural complexity arises from the integration of various functional groups that may influence its reactivity and biological interactions.
Antibacterial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antibacterial properties. For instance, derivatives containing pyrimidine and thioether linkages have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the thioether group in the compound may enhance its interaction with bacterial cell walls, leading to increased permeability and subsequent bacterial inhibition.
Anticancer Potential
The anticancer activity of related compounds has been documented extensively. For example, compounds featuring the pyran core have demonstrated effectiveness in inhibiting tumor cell growth in vitro . The mechanism often involves the modulation of specific signaling pathways associated with cell proliferation and apoptosis. The unique structure of this compound may allow it to target multiple pathways simultaneously, potentially increasing its efficacy as an anticancer agent.
Enzyme Inhibition
Enzyme inhibition studies reveal that compounds similar to this one can act as potent inhibitors for various enzymes, including acetylcholinesterase (AChE) and urease . These activities are crucial for developing therapeutic agents against conditions such as Alzheimer's disease and urinary tract infections. The IC50 values for enzyme inhibition can vary significantly depending on the structural modifications within the compound.
The proposed mechanism of action for this compound involves binding to specific biological targets such as enzymes or receptors. This binding can modulate their activity, leading to altered physiological responses. For example, the compound may inhibit the activity of key enzymes involved in metabolic pathways or interfere with receptor signaling associated with disease progression .
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Notable Activities |
---|---|---|
6-(1,3-Diphenyl-1H-pyrazol-4-yl)-4-oxo-2-thioxo... | Contains a pyrazole ring | Antitumor and antimicrobial |
4-Oxo-4H-pyran derivatives | Similar pyran core | Various biological activities |
6-(Benzothiazolyl) derivatives | Contains benzothiazole moiety | Antibacterial properties |
This table illustrates how compounds with similar structural motifs can exhibit diverse biological activities, emphasizing the importance of specific functional groups in determining pharmacological effects.
Case Studies
- Anticancer Activity : In vitro studies have demonstrated that related compounds effectively inhibit the growth of colorectal adenocarcinoma cells. For instance, one study reported that a structurally similar compound inhibited tumor growth significantly in xenograft models .
- Antibacterial Efficacy : A series of synthesized compounds were evaluated for their antibacterial properties against Escherichia coli and Staphylococcus aureus, revealing promising results that warrant further investigation into their clinical applications .
Properties
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methyl-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6S/c1-11-4-5-14(7-16(11)23(26)27)19(25)29-18-9-28-15(8-17(18)24)10-30-20-21-12(2)6-13(3)22-20/h4-9H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZSIIFMORAHLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC(=CC(=N3)C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.